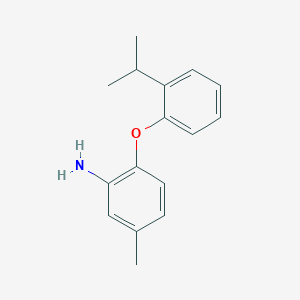

2-(2-Isopropylphenoxy)-5-methylaniline

Description

2-(2-Isopropylphenoxy)-5-methylaniline is an aromatic amine characterized by a central aniline core (C₆H₅NH₂) with two substituents: a 2-isopropylphenoxy group at position 2 and a methyl group at position 5. The molecular formula is C₁₆H₁₉NO, with a calculated molecular weight of 241.33 g/mol (based on atomic composition).

Properties

IUPAC Name |

5-methyl-2-(2-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-11(2)13-6-4-5-7-15(13)18-16-9-8-12(3)10-14(16)17/h4-11H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYLEDYXNFJQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC=C2C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropylphenoxy)-5-methylaniline typically involves the reaction of 2-isopropylphenol with 5-methylaniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

On an industrial scale, the production of 2-(2-Isopropylphenoxy)-5-methylaniline may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropylphenoxy)-5-methylaniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

2-(2-Isopropylphenoxy)-5-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Isopropylphenoxy)-5-methylaniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-Isopropylphenoxy)-5-methylaniline are compared below with five analogous aniline derivatives (Table 1), followed by a detailed analysis of substituent effects.

Table 1: Comparative Analysis of 2-(2-Isopropylphenoxy)-5-methylaniline and Analogues

Substituent Effects and Functional Differences

Lipophilicity vs. In contrast, 2-methoxy-5-methylaniline (C₈H₁₁NO) is more polar due to the methoxy group, favoring solubility in polar solvents like methanol or ethanol . 2-(2-Hydroxyethoxy)-5-methylaniline exhibits hydrophilicity from its hydroxyethoxy group, but its safety data sheet highlights handling risks, including skin irritation .

Reactivity and Synthetic Utility: 2-Iodo-5-methylaniline (C₇H₈IN) serves as a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent . 2-(4,5-Dihydrooxazol-2-yl)-5-methylaniline incorporates a heterocyclic moiety, synthesized via KOH-mediated cyclization in ethanol (93% yield). Its melting point (93–94°C) and solubility in ethyl acetate/hexane mixtures make it suitable for chromatographic purification .

Applications: The furan-2-ylmethoxy substituent in 2-(Furan-2-ylmethoxy)-5-methylaniline may confer electronic properties useful in organic semiconductors or light-emitting diodes (OLEDs) .

Research Findings

- Synthetic Methodologies: The synthesis of 2-(4,5-Dihydrooxazol-2-yl)-5-methylaniline () achieved a 93% yield using KOH in ethanol, followed by column chromatography. Similar protocols could be adapted for the target compound by substituting phenoxide precursors .

- Safety and Handling : 2-(2-Hydroxyethoxy)-5-methylaniline requires stringent safety measures due to its irritant properties, suggesting that substituents like hydroxyethoxy necessitate careful toxicological evaluation .

Biological Activity

2-(2-Isopropylphenoxy)-5-methylaniline is an organic compound that belongs to the class of aromatic amines. Its molecular structure consists of a phenoxy group linked to a methylaniline structure, featuring an isopropyl group and a methyl group on the aromatic rings. This unique arrangement suggests potential biological activities, yet specific research findings regarding its biological effects remain limited.

The molecular formula of 2-(2-Isopropylphenoxy)-5-methylaniline is C_{15}H_{19}NO, with a molecular weight of approximately 241.33 g/mol. Its structure can be described as follows:

- Aromatic amine : Contains an amine group (-NH_2) attached to an aromatic ring.

- Isopropyl and methyl substituents : These groups can influence the compound's reactivity and interactions with biological systems.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(2-Isopropylphenoxy)-5-methylaniline | C_{15}H_{19}NO | Contains isopropyl and methyl groups on phenoxy |

| 2-Methoxy-5-methylaniline | C_{9}H_{13}NO | Contains a methoxy group instead of phenoxy |

| 2-Chloro-5-methylaniline | C_{7}H_{8}ClN | Contains a chloro substituent, affecting reactivity |

| 2-(4-Isopropylphenoxy)-5-methylaniline | C_{15}H_{19}NO | Similar structure but different positional isomerism |

Biological Activity

While specific studies on the biological activity of 2-(2-Isopropylphenoxy)-5-methylaniline are scarce, its structural characteristics suggest potential applications in various fields, including medicinal chemistry and materials science. The compound's classification as an aromatic amine indicates possible interactions with biological systems, particularly in pharmacology.

Insecticidal Activity

Research into similar compounds has highlighted the potential for insecticidal activity. For instance, compounds from the okaramine family exhibit potent insecticidal properties due to their selective activation of glutamate-gated chloride channels in invertebrates. Although direct studies on 2-(2-Isopropylphenoxy)-5-methylaniline are lacking, its structural similarities to known insecticides suggest it may warrant further investigation in this area .

Case Studies and Research Findings

- Potential Applications : Aromatic amines have been explored for their roles in pharmaceuticals and agrochemicals. The specific activity of 2-(2-Isopropylphenoxy)-5-methylaniline remains to be elucidated through dedicated synthesis and testing.

- Synthesis Methods : The synthesis typically involves multiple steps that may vary based on laboratory conditions. Understanding these methods can provide insights into optimizing yields and purity for biological testing.

- Comparative Studies : Researchers have noted that compounds with similar structures often exhibit varying degrees of biological activity based on their substituents' positions and types. This highlights the importance of structural analysis in predicting potential bioactivity.

Q & A

Q. What are the standard synthetic routes for 2-(2-Isopropylphenoxy)-5-methylaniline, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution between 2-isopropylphenol and a halogenated 5-methylaniline precursor (e.g., 2-chloro-5-methylaniline) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires strict control of stoichiometry, reaction time, and temperature. Post-synthesis purification via column chromatography or recrystallization improves purity. Analytical validation using HPLC (≥95% purity threshold) and mass spectrometry (MS) is critical .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 2-(2-Isopropylphenoxy)-5-methylaniline?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of substitution and detects impurities. Key signals include aromatic protons (δ 6.5–7.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 256.1443 for C₁₆H₁₉NO). Cross-referencing with PubChem data ensures structural fidelity .

Q. What are the recommended storage conditions to maintain the compound’s stability during long-term research use?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Periodic purity checks via TLC or HPLC are advised. Degradation products (e.g., quinone derivatives from amine oxidation) should be monitored .

Advanced Research Questions

Q. How do steric effects from the isopropylphenoxy group influence regioselectivity in electrophilic substitution reactions?

The bulky isopropyl group directs electrophiles to the para position of the aniline ring. For example, nitration under mixed acid conditions predominantly yields 2-(2-isopropylphenoxy)-5-methyl-4-nitroaniline. Computational modeling (DFT at B3LYP/6-311G**) supports this steric/electronic interplay, showing higher electron density at the para position .

Q. What strategies can resolve contradictory reports on the compound’s thermal stability in catalytic applications?

Discrepancies in thermogravimetric analysis (TGA) data may arise from moisture content or impurities. Recommended protocols:

Q. What experimental evidence supports the compound’s potential as a kinase inhibitor scaffold?

Structural analogs (e.g., 4-(3-chloro-4-fluorophenoxy)-2-methylaniline) exhibit kinase inhibition via hydrogen bonding with ATP-binding pockets. Recommended validation:

- In vitro assays: Measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR).

- X-ray crystallography: Resolve co-crystal structures with target kinases.

- Mutagenesis studies: Identify critical binding residues .

Q. How can researchers address discrepancies between predicted and observed solubility profiles in polar solvents?

In silico predictions (e.g., Hansen solubility parameters) often overestimate solubility in methanol or DMSO. Empirical validation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.